molecular formula C13H9Cl2N3 B11066979 2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile

2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11066979
M. Wt: 278.13 g/mol
InChI Key: IFCRQFZMSKVMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, a methyl group, and a carbonitrile group attached to a pyridine ring. Its unique structure makes it a valuable candidate for research in medicinal chemistry, materials science, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The presence of the amino and dichlorophenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as an antimicrobial agent, while the pyridine ring provides a versatile scaffold for further modifications. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H9Cl2N3/c1-7-5-8(9(6-16)13(17)18-7)12-10(14)3-2-4-11(12)15/h2-5H,1H3,(H2,17,18)

InChI Key

IFCRQFZMSKVMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.